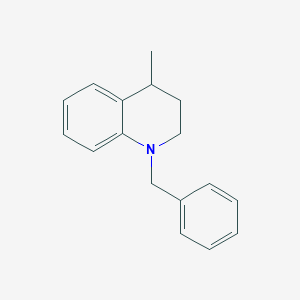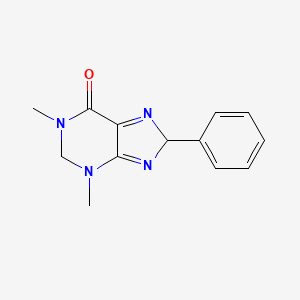
(5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(3-Chlor-2-fluorphenyl)pyridin-3-yl)methanamin ist eine organische Verbindung mit der Summenformel C12H10ClFN2. Sie ist ein Derivat von Pyridin, einer heterocyclischen aromatischen organischen Verbindung, und enthält sowohl Chlor- als auch Fluorsubstituenten am Phenylring.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5-(3-Chlor-2-fluorphenyl)pyridin-3-yl)methanamin umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsmaterialien wie 3-Chlor-2-fluoranilin und 3-Pyridincarboxaldehyd.
Bildung des Zwischenprodukts: Der erste Schritt beinhaltet die Bildung eines Zwischenprodukts, der Schiff-Base, durch Reaktion von 3-Chlor-2-fluoranilin mit 3-Pyridincarboxaldehyd unter sauren Bedingungen.
Reduktion: Die Schiff-Base wird dann unter Verwendung eines Reduktionsmittels wie Natriumborhydrid zu (5-(3-Chlor-2-fluorphenyl)pyridin-3-yl)methanamin reduziert.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege verwenden, sind aber für die großtechnische Produktion optimiert. Dies umfasst die Verwendung von kontinuierlichen Fließreaktoren, automatisierter Synthese und Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
(5-(3-Chlor-2-fluorphenyl)pyridin-3-yl)methanamin durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Substitutionsreaktionen: Die Chlor- und Fluorsubstituenten am Phenylring können an nucleophilen aromatischen Substitutionsreaktionen teilnehmen.
Oxidation und Reduktion: Die Methanamingruppe kann zur Bildung entsprechender Imine oxidiert oder zur Bildung primärer Amine reduziert werden.
Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen wie Suzuki-Miyaura- und Heck-Reaktionen teilnehmen, um komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptprodukte
Substitutionsreaktionen: Bildung substituierter Derivate mit verschiedenen funktionellen Gruppen.
Oxidation: Bildung von Iminen oder Nitrilen.
Reduktion: Bildung primärer Amine.
Wissenschaftliche Forschungsanwendungen
(5-(3-Chlor-2-fluorphenyl)pyridin-3-yl)methanamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Ligand in biochemischen Assays und als Sonde in molekularbiologischen Studien untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich seiner Verwendung in der Medikamentenforschung und -entwicklung.
Industrie: Wird bei der Entwicklung von Agrochemikalien und in der Materialwissenschaft eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (5-(3-Chlor-2-fluorphenyl)pyridin-3-yl)methanamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Das Vorhandensein von Chlor- und Fluorsubstituenten verstärkt seine Bindungsaffinität und Spezifität. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents enhances its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (5-(3-Chlor-2-fluorphenyl)pyridin-2-yl)methanamin
- (5-(3-Chlor-2-fluorphenyl)pyridin-4-yl)methanamin
- (5-(3-Chlor-2-fluorphenyl)pyridin-3-yl)ethanamin
Einzigartigkeit
(5-(3-Chlor-2-fluorphenyl)pyridin-3-yl)methanamin ist einzigartig durch die spezifische Positionierung der Chlor- und Fluorsubstituenten am Phenylring, was seine chemische Reaktivität und Bindungseigenschaften beeinflusst. Dies macht es zu einer wertvollen Verbindung für gezielte Anwendungen in verschiedenen Forschungsgebieten.
Eigenschaften
CAS-Nummer |
1346692-08-7 |
|---|---|
Molekularformel |
C12H10ClFN2 |
Molekulargewicht |
236.67 g/mol |
IUPAC-Name |
[5-(3-chloro-2-fluorophenyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H10ClFN2/c13-11-3-1-2-10(12(11)14)9-4-8(5-15)6-16-7-9/h1-4,6-7H,5,15H2 |
InChI-Schlüssel |
QFYQCLYLXVKQLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)F)C2=CN=CC(=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenylfuro[3,2-C]quinoline](/img/structure/B11870116.png)

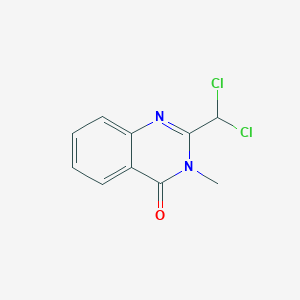





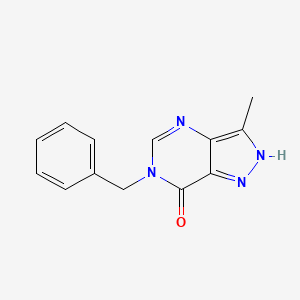
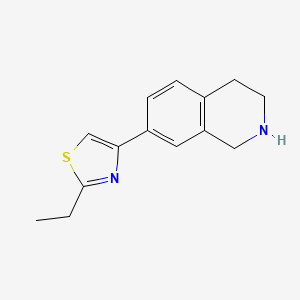
![4-Allyl-3-methyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11870178.png)
